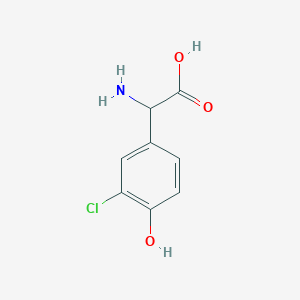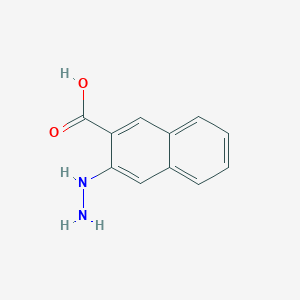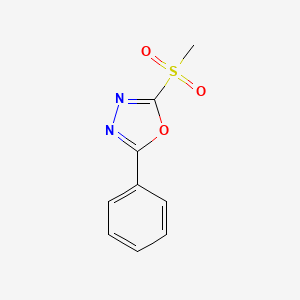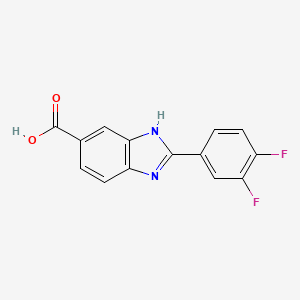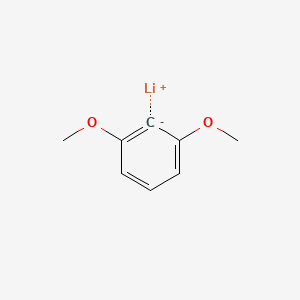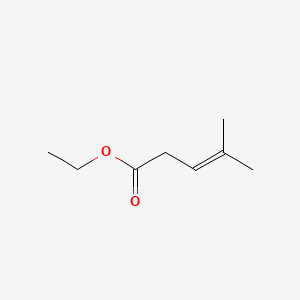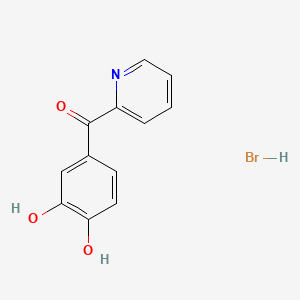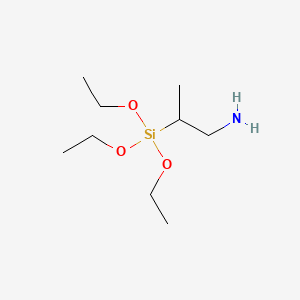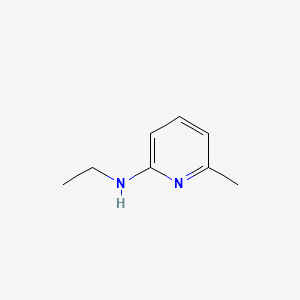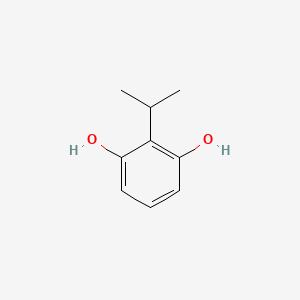
(4-氯-2-硝基苯基)肼
描述
(4-Chloro-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H6ClN3O2 It is characterized by the presence of a chloro group at the fourth position and a nitro group at the second position on a phenyl ring, with a hydrazine moiety attached
科学研究应用
(4-Chloro-2-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
作用机制
Target of Action
It is known to react with a series of primary amines .
Mode of Action
(4-Chloro-2-nitrophenyl)hydrazine interacts with its targets through a process known as hydrazinolysis . This reaction involves the breaking of a chemical bond and the subsequent replacement of the bond with a nitrogen-nitrogen single bond from the hydrazine .
Biochemical Pathways
The biochemical pathway of (4-Chloro-2-nitrophenyl)hydrazine involves a stepwise mechanism where the expulsion of the leaving group occurs in the rate-determining step . The reaction is influenced by the nature of the electrophilic center and the stability of intermediates .
Result of Action
It is known that the compound’s reactivity with primary amines can lead to various chemical transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Chloro-2-nitrophenyl)hydrazine. For instance, the reaction of (4-Chloro-2-nitrophenyl)hydrazine with primary amines was observed to occur in an 80 mol % H2O / 20 mol % DMSO environment at 25.0°C . The α-effect, which refers to the increased reactivity of a compound due to the presence of a lone pair of electrons on the adjacent atom, is also observed in this compound .
生化分析
Biochemical Properties
It is known that nitrophenols, a related group of compounds, can interact with various enzymes and proteins
Molecular Mechanism
It is known that hydrazines can react with aldehydes and ketones to form oximes or hydrazones . This reaction is essentially irreversible and results in the formation of a stable product
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-nitrophenyl)hydrazine typically involves the reaction of 4-chloro-2-nitroaniline with hydrazine hydrate. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
4-Chloro-2-nitroaniline+Hydrazine hydrate→(4-Chloro-2-nitrophenyl)hydrazine+Water
Industrial Production Methods: On an industrial scale, the production of (4-Chloro-2-nitrophenyl)hydrazine may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products.
化学反应分析
Types of Reactions: (4-Chloro-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic medium or catalytic hydrogenation.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydrazine moiety can be oxidized to form azo compounds or other nitrogen-containing derivatives.
Common Reagents and Conditions:
Reduction: Iron powder, hydrochloric acid, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Reduction: 4-Chloro-2-aminophenylhydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Oxidation: Azo compounds or other nitrogen derivatives.
相似化合物的比较
4-Chloro-2-nitroaniline: Similar structure but lacks the hydrazine moiety.
2-Nitrophenylhydrazine: Similar hydrazine moiety but lacks the chloro group.
4-Nitrophenylhydrazine: Similar hydrazine moiety but lacks the chloro group and has the nitro group at a different position.
Uniqueness: (4-Chloro-2-nitrophenyl)hydrazine is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
This comprehensive overview highlights the significance of (4-Chloro-2-nitrophenyl)hydrazine in various scientific and industrial contexts. Its unique structure and reactivity make it a compound of interest for further research and development.
属性
IUPAC Name |
(4-chloro-2-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLXAWGHSCTGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390660 | |
| Record name | 4-Chloro-2-nitrophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54454-57-8 | |
| Record name | 4-Chloro-2-nitrophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1623334.png)
